molecular formula C11H17N3O2 B2710960 Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2241128-06-1

Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2710960
CAS No.: 2241128-06-1
M. Wt: 223.276
InChI Key: APFUHWWWVRJMMS-SFYZADRCSA-N
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Description

Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate is a fascinating compound from a structural and functional perspective. This organic molecule features a tetrahydroimidazo[1,5-a]pyrimidine ring system, which is known for its potential in medicinal chemistry. Its unique stereochemistry with specific R and S configurations adds another layer of interest, possibly influencing its biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate imidazole and pyrimidine derivatives. A common synthetic route starts with the preparation of the imidazole core followed by the incorporation of the pyrimidine ring under carefully controlled conditions, ensuring the correct stereochemistry. Key reagents often include base catalysts and solvents such as dichloromethane or tetrahydrofuran, with reactions often occurring under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain stringent control over reaction parameters. This approach can enhance yield and purity while also making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions: Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidative reactions might involve reagents like potassium permanganate or chromium trioxide. Reduction reactions could use hydrogen gas with a palladium catalyst or sodium borohydride. Substitution reactions typically require nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed depend heavily on the specific reaction conditions but could include various oxidized or reduced forms of the parent compound or new derivatives where substituents have been introduced at specific positions on the ring system.

Scientific Research Applications

Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate finds applications in numerous fields:

  • Chemistry

    Used as a building block for synthesizing more complex molecules.

  • Biology

    Explored for its potential as a biochemical probe.

  • Medicine

    Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry

    May be used in the development of novel materials or as an intermediate in the synthesis of fine chemicals.

Comparison with Similar Compounds

Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate can be compared to similar compounds such as other tetrahydroimidazopyrimidines. While many compounds in this class share a core structure, their specific substitutions (like the dimethyl and ethyl groups in this compound) can result in significantly different biological activities and chemical reactivities.

Compounds similar to this compound include:

  • Tetrahydroimidazo[1,5-a]pyrimidine derivatives with various alkyl or aryl groups.

  • Analogous compounds with different stereochemistry at the 2 and 4 positions.

  • Molecules with substituted pyrimidine or imidazole rings.

The specific structure and stereochemistry of this compound distinguish it from other similar compounds, making it a unique subject for study.

Properties

IUPAC Name

ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-4-16-11(15)9-10-13-7(2)5-8(3)14(10)6-12-9/h6-8,13H,4-5H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFUHWWWVRJMMS-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2C=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2N[C@@H](C[C@@H](N2C=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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